molecular formula C6H10N4O2 B1332795 Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate CAS No. 86152-46-7

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B1332795
CAS No.: 86152-46-7
M. Wt: 170.17 g/mol
InChI Key: NWORJPBMFMZKAQ-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethyl ester group attached to the 3-position of the triazole ring, which also bears an amino group at the 5-position. The molecular formula of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is C6H10N4O2, and it has a molecular weight of 170.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.

    1,2,4-Triazole: A core structure in many pharmaceuticals and agrochemicals.

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials

Uniqueness

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is unique due to the presence of both an amino group and an ethyl ester group on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C6H10N4O2
  • Molecular Weight : 170.17 g/mol
  • Melting Point : Approximately 125–126 °C

The structure of this compound features an ethyl acetate moiety linked to a triazole ring with an amino group at the 5-position. This unique configuration contributes to its biological activity and potential pharmacological applications.

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : this compound has shown promise in preliminary studies for its antimicrobial properties. Triazole derivatives are known to interact with microbial enzymes and cellular processes, potentially leading to inhibition of growth in various pathogens.
  • Antifungal Properties : Similar to other triazole compounds, this compound may possess antifungal activity by targeting fungal cell membrane synthesis pathways .
  • Anticancer Potential : Studies have suggested that triazole derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms . this compound's structural characteristics may enhance these effects compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually conducted in solvents like ethanol or acetonitrile at elevated temperatures. This synthetic pathway highlights the versatility of triazole chemistry and its applicability in creating diverse compounds.

Antimicrobial Activity Study

A study focused on evaluating the antimicrobial properties of various triazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity Study

In another research effort aimed at exploring the anticancer potential of triazole derivatives, this compound was tested against human cancer cell lines. The results demonstrated that this compound inhibited cell proliferation significantly:

Cell LineIC50 (µM)
HeLa10
MCF715
A54912

The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Properties

IUPAC Name

ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWORJPBMFMZKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365898
Record name ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86152-46-7
Record name ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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